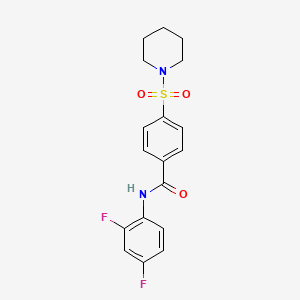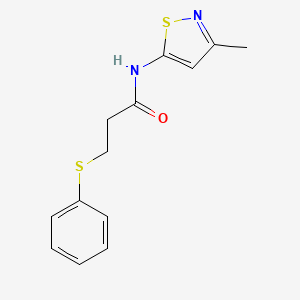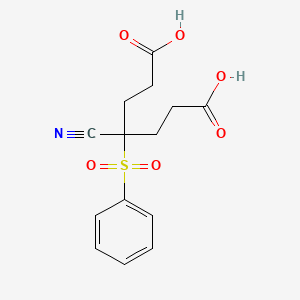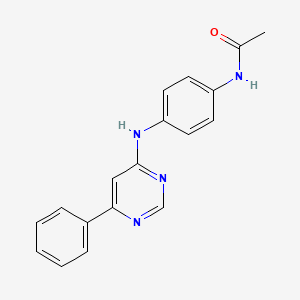
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as APDB, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. APDB belongs to the class of thiazole-based sulfonamides, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
科学的研究の応用
Spectroscopic Studies and Biological Activity
- Synthesis and Biological Activity : A study conducted by Patel, G. K., & Patel, H. S. (2015) discussed the synthesis of heterocyclic compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide and their spectroscopic characterization. These compounds demonstrated significant antibacterial and antifungal activities (Patel & Patel, 2015).
Anticancer Properties
- Metal Complexes and Anticancer Evaluation : Rizk, M. G., Emara, A., & Mahmoud, N. H. (2021) investigated metal complexes involving a similar compound, highlighting their structure and anticancer potential, particularly against human colon carcinoma cells (Rizk, Emara, & Mahmoud, 2021).
Antitubercular Activity
- Ultrasound Assisted Synthesis and Anti-Tubercular Scaffold : Nimbalkar, U. D., et al. (2018) researched the synthesis of benzamide derivatives and their evaluation for anti-tubercular activity. The study found these compounds to be promising with non-cytotoxic nature (Nimbalkar et al., 2018).
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Activity : Kalsi, R., et al. (1990) synthesized compounds related to this compound, exploring their anti-inflammatory properties and comparing them with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Maru, J. J., Patel, G., & Yadav, R. (2015) studied Schiff base derivatives of benzamide, including compounds similar to this compound, and their effectiveness in antimicrobial applications (Maru, Patel, & Yadav, 2015).
Antifungal Agents
Synthesis and Antifungal Activity : Raffa, D., et al. (2002) synthesized N-substituted benzamides and studied their antifungal activities, showing effectiveness against phytopathogenic fungal strains (Raffa et al., 2002).
Antimicrobial Agents Synthesis : Bikobo, D., et al. (2017) synthesized a series of thiazole derivatives and evaluated them as antimicrobial agents. They found some compounds to be more potent than reference drugs (Bikobo et al., 2017).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h4-14H,1-2,15-16H2,3H3,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRYAFZABJFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)


![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)
